Ticlopidine N-Oxide is classified as a pharmaceutical compound and belongs to the broader category of thienopyridines. It is synthesized from ticlopidine, which is derived from thiophene structures. The compound has been studied for its potential effects on various biological processes, particularly in relation to platelet aggregation inhibition and other cardiovascular effects.
The synthesis of ticlopidine N-Oxide typically involves the oxidation of ticlopidine. Various methods have been explored to achieve this transformation:
The synthesis process may include steps such as:
These methods have been documented to yield ticlopidine N-Oxide with varying degrees of efficiency depending on the conditions employed .
The molecular structure of ticlopidine N-Oxide features a thienopyridine core similar to that of ticlopidine, with an added oxygen atom bonded to the nitrogen atom. The chemical formula for ticlopidine N-Oxide can be represented as C_14H_14N_2O, highlighting its composition.
Key structural data includes:
Ticlopidine N-Oxide can participate in various chemical reactions due to its functional groups:
The mechanism of action for ticlopidine N-Oxide primarily revolves around its role as an antiplatelet agent. It inhibits platelet aggregation by blocking ADP receptors on platelets, which are crucial for platelet activation and aggregation processes.
Studies indicate that the pharmacokinetics of ticlopidine N-Oxide differ from those of its parent compound, affecting both absorption and bioavailability .
Ticlopidine N-Oxide exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to characterize and quantify this compound during synthesis and metabolic studies .
Ticlopidine N-Oxide is primarily investigated for its potential applications in:
Ticlopidine N-oxide is characterized by the addition of an oxygen atom to the tertiary nitrogen within ticlopidine’s tetrahydropyridine ring, resulting in a distinct N→O bond. This modification converts the nitrogen atom from a basic tertiary amine into a polarized, weakly basic N-oxide functionality. Spectroscopic analyses confirm this structural transformation: ¹H-NMR spectra exhibit significant downfield shifts (0.5-1.0 ppm) for protons adjacent to the N-oxide group compared to the parent ticlopidine, directly evidencing the electron-withdrawing effect of the oxygen atom [2] [4]. Mass spectrometry reliably shows a characteristic +16 Da mass shift (m/z 279.8 for [M+H]⁺), consistent with mono-oxygenation [4].
The spatial orientation of the N-oxide group influences molecular conformation and intermolecular interactions. X-ray crystallography, though not explicitly reported for ticlopidine N-oxide, can be inferred from analogous structures to reveal altered bond angles at the nitrogen center and potential for hydrogen bonding via the oxygen lone pairs [10]. This polarity increase enhances water solubility compared to ticlopidine, impacting its physicochemical behavior in biological matrices. Crucially, ticlopidine N-oxide formation is catalyzed by hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A5, exhibiting significant selectivity (over 100-fold) versus CYP3A4. This enzymatic specificity establishes N-oxidation as a minor but pharmacologically relevant metabolic pathway [4].
Table 1: Key Spectroscopic Signatures of Ticlopidine N-Oxide vs. Ticlopidine
Property | Ticlopidine | Ticlopidine N-Oxide | Significance |
---|---|---|---|
Molecular Weight | 263.8 Da | 279.8 Da | +16 Da shift confirms mono-oxygenation |
¹H-NMR (Ring CH₂-N) | ~2.5-3.0 ppm | ~3.0-3.8 ppm | Downfield shift due to deshielding by N⁺-O⁻ dipole |
Mass Spec [M+H]⁺ | m/z 264.0 | m/z 280.0 | Diagnostic +16 Da shift |
Major Metabolic Enzyme | Multiple CYP450s | CYP3A5 (Highly Selective) | Explains low abundance relative to other metabolites |
Aqueous Solubility | Low | Moderate Increase | Consequence of increased polarity |
Synthesis of ticlopidine N-oxide and its derivatives employs chemical and enzymatic strategies, each with distinct advantages and limitations.
Chemical Synthesis: Direct N-oxidation of ticlopidine utilizes peroxide-based oxidants. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0-5°C is a benchmark method, providing moderate yields (typically 50-65%) [10]. Hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate (Na₂WO₄) offers a more economical and greener alternative, albeit often requiring longer reaction times and yielding slightly lower conversions (45-60%). Key challenges include potential over-oxidation (e.g., sulfoxide formation at the thiophene sulfur) and the need for careful pH control to prevent degradation of the acid-labile thienopyridine scaffold [10]. Purification typically involves chromatography or selective crystallization, exploiting the increased polarity of the N-oxide.
Enzymatic Synthesis: In vitro systems using recombinant CYP3A5 or human liver microsomes (HLM) expressing CYP3A51/1 genotype offer a biomimetic route. This method provides high regioselectivity for N-oxidation over competing metabolic pathways (e.g., thiophene S-oxidation, benzyl hydroxylation) observed in chemical oxidation [2] [4]. Optimization involves co-factor supplementation (NADPH) and precise control of enzyme kinetics. While yields can be lower (10-30%) due to competing metabolic pathways, the unparalleled selectivity makes this approach valuable for producing reference standards for analytical or research purposes [4].
Derivatization strategies focus on modifying the N-oxide while preserving its core structure. Salt formation (e.g., hydrochloride salts) enhances crystallinity and stability for isolation. Protecting group strategies for the thiophene or benzyl moieties are occasionally employed before N-oxidation if selective functionalization elsewhere in the molecule is required [10].
A critical evaluation of ticlopidine N-oxide synthesis necessitates examining yield, scalability, operational complexity, and environmental footprint.
Chemical Oxidation (mCPBA): Offers moderate yields (50-65%) and rapid reaction times (hours). However, scalability is hampered by the high cost of mCPBA, the generation of stoichiometric meta-chlorobenzoic acid waste requiring neutralization and disposal, and the use of halogenated solvents (DCM). The E-factor (kg waste/kg product) is relatively high, indicating significant environmental burden [10].
Chemical Oxidation (H₂O₂/Na₂WO₄): More cost-effective and atom-economical than mCPBA, utilizing benign water or ethanol as solvents. Yields (45-60%) are slightly lower, and reaction times longer (12-24h). While greener, concerns exist regarding trace tungsten residues in pharmaceutical products, necessitating stringent purification. Scalability to multi-kilogram batches is more feasible than mCPBA due to lower reagent costs and safer oxidant handling [10].
Enzymatic Synthesis (CYP3A5/HLM): Provides excellent regioselectivity but suffers from low yields (10-30%) and high costs associated with enzyme preparation and co-factor regeneration. Scaling beyond milligram quantities is currently impractical for industrial production. The aqueous buffer system minimizes organic solvent use, offering a lower environmental impact per mole of correctly formed N-oxide, but the overall process mass intensity is high due to low productivity [4].
Microwave-Assisted Routes: Emerging techniques involve microwave irradiation to accelerate chemical N-oxidation using H₂O₂, potentially reducing reaction times to minutes and improving yields. While promising for lab-scale synthesis, industrial scalability and equipment costs remain significant considerations [3] [5]. Solvent-free conditions have also been explored for H₂O₂-mediated oxidations, significantly reducing the E-factor and enhancing green chemistry metrics [5] [6].
Table 2: Comparative Analysis of Ticlopidine N-Oxide Synthetic Methods
Method | Typical Yield (%) | Scalability | Key Advantages | Key Limitations | Environmental Impact (E-factor) |
---|---|---|---|---|---|
mCPBA / DCM | 50-65 | Moderate | Rapid, Well-established | Expensive oxidant, Toxic solvent, mCBA waste | High (>30) |
H₂O₂ / Na₂WO₄ / EtOH | 45-60 | Good | Lower cost, Greener oxidant/solvent | Trace metal concern, Longer reaction time | Moderate (15-25) |
Enzymatic (CYP3A5) | 10-30 | Poor (Research scale) | Excellent Regioselectivity, Aqueous system | Very low yield, High enzyme cost, Slow kinetics | Low per mole, High overall |
Microwave/H₂O₂ | 55-70 (Reported) | To be validated | Faster kinetics, Potential yield increase | Specialized equipment needed, Limited scale data | Potentially Low |
Solvent-Free H₂O₂ | ~50 | Good Potential | Minimal solvent waste, Simple workup | Optimization needed, Heterogeneous reaction | Very Low (<10) |
Ticlopidine N-oxide itself is primarily a metabolite rather than a direct precursor to major drugs. However, its formation pathway underscores the importance of the thienopyridine scaffold (4,5,6,7-tetrahydrothieno[3,2-c]pyridine, 11) as the fundamental building block for the entire class of P2Y12 antagonists [1] [3] [5].
Compound 11 serves as the pivotal precursor synthesized via multi-step sequences starting from thiophene. Efficient routes, such as formylation, nitroaldol condensation (Henry reaction), reduction, and cyclization, achieve overall yields exceeding 60% [3] [5] [6]. This core structure undergoes critical transformations:
The versatility of precursor 11 is demonstrated by its role in generating diverse analogs explored for improved CD39 inhibition or P2Y12 antagonism. For instance, modifications on the benzyl ring (e.g., compound 8b) or replacement of the thiophene with benzene (preventing P2Y12 activation but retaining CD39 inhibition) highlight how structural manipulation of the core scaffold derived from 11 drives SAR studies for novel therapeutics [1] [8].
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 111818-57-6
CAS No.: 25468-09-1
CAS No.: 26094-91-7
CAS No.: 41847-86-3